全氟辛酸银

描述

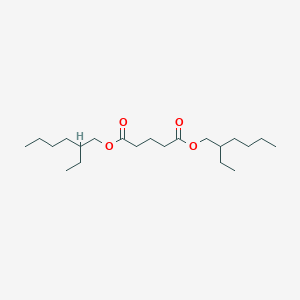

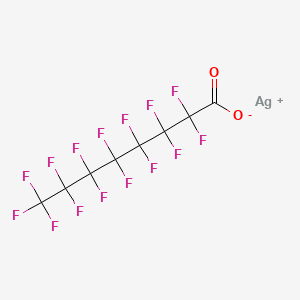

Silver perfluorooctanoate is a chemical compound with the molecular formula C8AgF15O2 . It is also known as Pentadecafluorooctanoic acid silver (I) salt . It is used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for Silver perfluorooctanoate were not found in the search results, silver nanoparticles, which could be related, are synthesized using various methods such as chemical reduction, photo reduction, and laser synthesis .

Molecular Structure Analysis

Silver perfluorooctanoate is a simple 8-member carbon molecule that has fluorine, rather than hydrogen, atoms . The result is a chemical that resembles simple forms of fat that occur naturally in our bodies but does not break down significantly .

Chemical Reactions Analysis

Silver catalysis has a rich and versatile chemistry now expanding from processes mediated by silver complexes and silver nanoparticles to transformations catalyzed by silver metal organic alloys and single-atom catalysts .

科学研究应用

环境监测和污染分析

环境样本中的全氟烷基酸:Thompson等人(2011年)的研究探讨了在悉尼港周围的水域、沉积物和野生动物等环境样本中测量全氟烷基化合物(PFCs),包括全氟辛酸(PFOA)。这项研究表明了PFOA及相关化合物在监测环境污染和分析对生态系统影响方面的相关性(Thompson et al., 2011)。

水再利用中的全氟化学物质:Plumlee等人(2008年)调查了再循环水中全氟表面活性剂残留物,包括PFOA。这项研究对了解这类化合物在水处理过程中的持久性及其潜在生态影响具有重要意义(Plumlee et al., 2008)。

废水处理和回收

- 从废水中去除和回收PFOA:Xiaofeng等人(2015年)的研究侧重于利用纳滤技术从废水中去除和回收PFOA。这项研究对于开发减轻工业源头PFOA污染的方法至关重要(Xiaofeng et al., 2015)。

健康和暴露研究

社区暴露于全氟辛酸:Emmett等人(2006年)进行了一项研究,确定了靠近氟聚合物生产设施的居民血清中全氟辛酸(PFOA)的含量,考察了来自空气、水和职业暴露等各种来源的贡献。这项研究有助于了解人类对这类化合物的暴露水平(Emmett et al., 2006)。

人体血液中的全氟辛烷磺酸及相关氟化学物质:Kannan等人(2004年)测量了来自各个国家的人体血液样本中PFOA的浓度,为了解这些化学物质在人类中的全球暴露和分布提供了见解(Kannan et al., 2004)。

化学性质和分析

全氟辛酸盐的制备和性质:Lines和Sutcliffe(1984年)对全氟辛酸的各种盐的制备进行了研究,包括全氟辛酸银盐,提供了有关这些化合物的化学性质和热稳定性的宝贵信息(Lines & Sutcliffe, 1984)。

自动固相萃取和PFOA的测量:Kuklenyik等人(2004年)开发了一种方法,用于测量人体血清和乳液中PFOA的微量水平,突出了分析技术在监测人类暴露于这些化合物方面的重要性(Kuklenyik et al., 2004)。

工业和职业健康

全氟辛酸铵的皮肤毒性:Kennedy在1985年对兔子和大鼠中全氟辛酸铵的皮肤毒性进行了研究,为了解与处理这类化合物相关的职业健康方面提供了见解(Kennedy, 1985)。

开发和验证PFO擦拭测试方法:Botelho等人(2009年)进行的一项研究,针对在各种表面上确定PFO浓度的擦拭测试方法的开发,对评估涉及PFO产品的工业卫生控制至关重要(Botelho et al., 2009)。

作用机制

Target of Action

Silver perfluorooctanoate, like other perfluorinated compounds (PFCs), primarily targets the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .

Mode of Action

The interaction of silver perfluorooctanoate with PPARα leads to the activation of this receptor . This activation can modulate various cellular processes, including lipid metabolism and cell proliferation . It’s also suggested that silver perfluorooctanoate may disrupt cell-cell communication, induce mitochondrial dysfunction, interfere with protein binding, and cause oxidative stress .

Biochemical Pathways

Upon activation of PPARα, silver perfluorooctanoate can affect several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and cell proliferation . The compound’s impact on these pathways can lead to various downstream effects, such as changes in lipid profiles, inflammatory responses, and cell growth patterns .

Pharmacokinetics

Based on studies of similar pfcs, it’s likely that the compound exhibits significant persistence in the body due to its resistance to metabolic degradation . This persistence, along with the compound’s potential for bioaccumulation, could impact its bioavailability and overall pharmacokinetic profile .

Result of Action

The activation of PPARα by silver perfluorooctanoate can lead to various molecular and cellular effects. These may include changes in lipid metabolism, inflammatory responses, and cell proliferation . Additionally, the compound’s potential to disrupt cell-cell communication, induce mitochondrial dysfunction, interfere with protein binding, and cause oxidative stress could contribute to its overall biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of silver perfluorooctanoate. For instance, the compound’s persistence and potential for bioaccumulation suggest that it could accumulate in environmental media and organisms, potentially influencing its action and efficacy . Furthermore, the compound’s resistance to degradation suggests that it could remain stable in various environmental conditions .

安全和危害

未来方向

Perfluorinated compounds, which include Silver perfluorooctanoate, have been linked to various adverse health effects . Future research directions include synthesizing these compounds with controlled physico-chemical properties, examining microbial development of resistance toward these compounds, and ascertaining the susceptibility of cytotoxicity, genotoxicity, and inflammatory response to human cells upon exposure .

属性

IUPAC Name |

silver;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF15O2.Ag/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWHIGAHMKKVBV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8AgF15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

335-67-1 (Parent) | |

| Record name | Silver perfluorooctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00880127 | |

| Record name | Silver(I) perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver perfluorooctanoate | |

CAS RN |

335-93-3 | |

| Record name | Silver perfluorooctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver(I) perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver(1+) perfluorooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1594740.png)

![3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B1594751.png)

![2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1594752.png)